![molecular formula C8H3IO3 B1296295 4-Iodoisobenzofuran-1,3-dione CAS No. 28418-88-4](/img/structure/B1296295.png)
4-Iodoisobenzofuran-1,3-dione
Overview
Description
4-Iodoisobenzofuran-1,3-dione, also known as 3-Iodophthalic anhydride, is a chemical compound with the molecular formula C8H3IO3 . It has a molecular weight of 274.01 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Iodoisobenzofuran-1,3-dione consists of an isobenzofuran core with an iodine atom attached to the 4-position . The InChI code for the compound is1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
. Physical And Chemical Properties Analysis
4-Iodoisobenzofuran-1,3-dione is a solid at room temperature . It has a boiling point of 85-87°C . The compound has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications
Synthesis of Substituted Isobenzofuran-1,3-diones
4-Iodoisobenzofuran-1,3-dione can be used in the synthesis of substituted isobenzofuran-1,3-diones from indane derivatives . This process involves the oxidation of indane derivatives to the corresponding isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water . This method is simple, economic, environmentally benign, and can be performed in only one step without a catalyst .
Organic Synthesis
4-Iodoisobenzofuran-1,3-dione can be used as a reagent in organic synthesis . It can participate in various reactions to form complex organic compounds, contributing to the development of new drugs and materials .
Pharmacokinetics Research
4-Iodoisobenzofuran-1,3-dione can be used in pharmacokinetics research . It can help scientists understand how a drug is absorbed, distributed, metabolized, and excreted in the body .
Lipophilicity Studies
4-Iodoisobenzofuran-1,3-dione can be used in lipophilicity studies . Lipophilicity is a critical property of drug molecules that affects their absorption, distribution, metabolism, excretion, and toxicity .
Druglikeness Evaluation
4-Iodoisobenzofuran-1,3-dione can be used in the evaluation of druglikeness . It can help researchers predict whether a chemical compound has properties that would make it a likely orally active drug in humans .
Water Solubility Studies
4-Iodoisobenzofuran-1,3-dione can be used in water solubility studies . Understanding the water solubility of a compound is crucial for its formulation and delivery .
Medicinal Chemistry
4-Iodoisobenzofuran-1,3-dione can be used in medicinal chemistry . It can serve as a building block in the synthesis of new therapeutic agents .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
properties
IUPAC Name |
4-iodo-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHCDRLTAOLKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300160 | |
Record name | 3-Iodophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodoisobenzofuran-1,3-dione | |
CAS RN |
28418-88-4 | |
Record name | 3-Iodophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28418-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 135150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28418-88-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Iodophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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